| Enamine |

EN300-156336-2.5g |

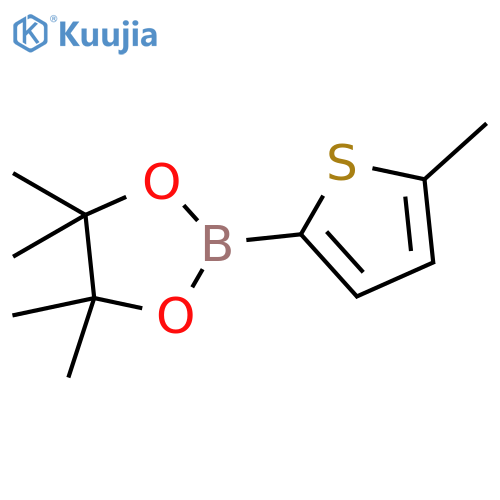

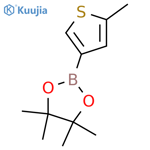

4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

95% |

2.5g |

$48.0 |

2023-05-06 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

T84300-100g |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

0.95 |

100g |

¥2660.0 |

2023-09-06 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

T84300-5g |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

0.95 |

5g |

¥250.0 |

2023-09-06 |

|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. |

PBEB0451-10G |

4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

95% |

10g |

¥ 422.00 |

2023-04-13 |

|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |

BD104927-5g |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

97% |

5g |

¥72.0 |

2024-04-18 |

|

| AK Scientific |

AMTB677-10g |

5-Methyl-2-thiopheneboronic acid pinacol ester |

476004-80-5 |

98% (GC) |

10g |

$70 |

2025-02-18 |

|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. |

B-PG543-1g |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

97% |

1g |

84CNY |

2021-05-08 |

|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. |

M170511-100g |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

95% |

100g |

¥2004.90 |

2023-09-01 |

|

| TRC |

T302835-100mg |

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |

476004-80-5 |

|

100mg |

$ 80.00 |

2022-06-02 |

|

| abcr |

AB172264-100 g |

5-Methylthiophene-2-boronic acid pinacol ester, 95%; . |

476004-80-5 |

95% |

100g |

€697.10 |

2023-05-07 |

|